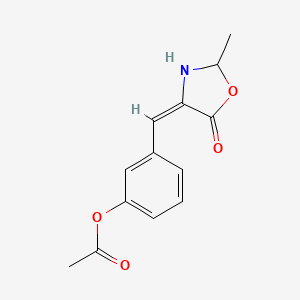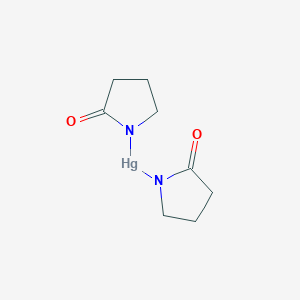
bis(2-oxopyrrolidin-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-oxopyrrolidin-1-yl)mercury: is an organomercury compound characterized by the presence of two 2-oxopyrrolidin-1-yl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Hg(OAc)2+2C4H6NO2→Hg(C4H6NO2)2+2HOAc
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-oxopyrrolidin-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The 2-oxopyrrolidin-1-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury compounds.
Aplicaciones Científicas De Investigación
Bis(2-oxopyrrolidin-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which bis(2-oxopyrrolidin-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and is a key area of study in toxicology and pharmacology.
Comparación Con Compuestos Similares
Mercury(II) acetate: A precursor in the synthesis of bis(2-oxopyrrolidin-1-yl)mercury.
Phenylmercury acetate: Another organomercury compound with different substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness: this compound is unique due to the presence of the 2-oxopyrrolidin-1-yl groups, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
10136-69-3 |
|---|---|
Fórmula molecular |
C8H12HgN2O2 |
Peso molecular |
368.79 g/mol |
Nombre IUPAC |
bis(2-oxopyrrolidin-1-yl)mercury |
InChI |
InChI=1S/2C4H7NO.Hg/c2*6-4-2-1-3-5-4;/h2*1-3H2,(H,5,6);/q;;+2/p-2 |
Clave InChI |
RPYXICAPRZSHMA-UHFFFAOYSA-L |
SMILES canónico |
C1CC(=O)N(C1)[Hg]N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
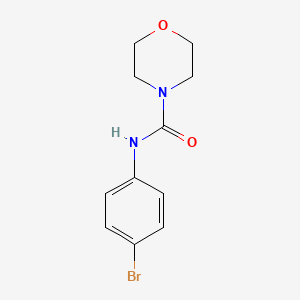

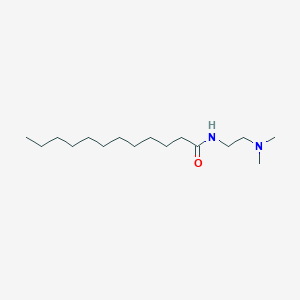
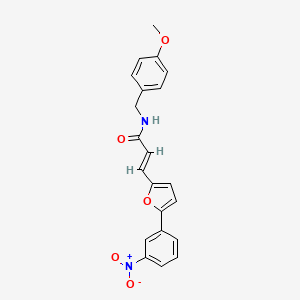
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
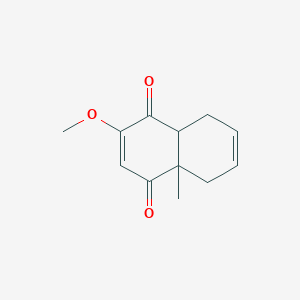

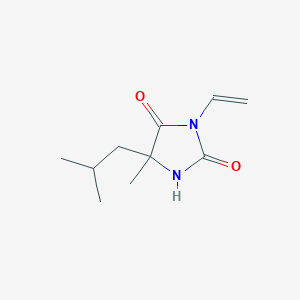
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
